REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:9]=C[S:7][C:6]=1[C:10]([O:12][CH3:13])=[O:11])(=[O:3])[CH3:2].S(Cl)([Cl:17])(=O)=O.[CH:19]([Cl:22])(Cl)Cl>>[C:1]([NH:4][C:5]1[C:9]([Cl:17])=[C:19]([Cl:22])[S:7][C:6]=1[C:10]([O:12][CH3:13])=[O:11])(=[O:3])[CH3:2]
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Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(SC=C1)C(=O)OC
|
Name
|
|
Quantity
|
17.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
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Type
|
CUSTOM
|
Details
|
by stirring at 40° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
WAIT
|
Details
|
subsequently boiling under reflux conditions for 15 minutes
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
After the solvent had been distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized in ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=C(SC(=C1Cl)Cl)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |